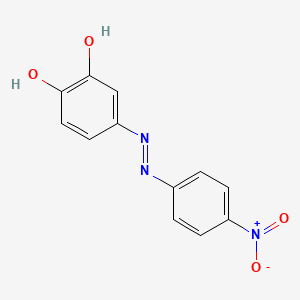

4-(4-Nitrophenylazo)catechol

Overview

Description

4-(4-Nitrophenylazo)catechol, also known as 4-[(4-Nitrophenyl)azo]pyrocatechol, is a chemical compound with the molecular formula C12H9N3O4 . It is used primarily as a laboratory chemical .

Synthesis Analysis

The synthesis of 4-(4-Nitrophenylazo)catechol can be achieved through a template carbonization method. In this process, 4-(4-Nitrophenylazo)resorcinol serves as a carbon/nitrogen source and Mg(OH)2 as a hard template . Another method involves the reaction of 4-nitro-aniline with carboxyl- and nitrite- functionalized graphene quantum dots .Molecular Structure Analysis

The molecular weight of 4-(4-Nitrophenylazo)catechol is 259.22 . It is a solid at 20 degrees Celsius .Chemical Reactions Analysis

The chemical reactions involving 4-(4-Nitrophenylazo)catechol are complex and numerous. It has been used as a benchmark reaction to assess the activity of nanostructured materials . It also serves as a carbon/nitrogen source in the production of nanoporous carbons .Physical And Chemical Properties Analysis

4-(4-Nitrophenylazo)catechol is a dark red to brown powder or crystal . It has a molecular weight of 259.22 .Scientific Research Applications

1. Green Electrochemical Synthesis of New Catechol Derivatives

- Summary of Application: This research presents promising results in the green electrochemical oxidation of catechol in the presence of three different thiol nucleophiles at the surface of a glassy carbon electrode in an aqueous solution using cyclic voltammetry (CV). The outcome indicated the synthesis of some new heterocyclic compounds functionalized with phenolic, triazole, triazine, and pyrimidine groups .

- Methods of Application: The effects of repetitive cycling, nucleophile concentrations, and sweep rates were explored to get more information about the systems. The voltammetric data showed that the electro-generated o-benzoquinone is a quite reactive intermediate, which in aqueous solutions can quickly participate in a Michael-addition reaction with any one of the nucleophiles to form the corresponding products .

- Results or Outcomes: The one-pot synthesis strategy led to new organics with high purities and good yields under green conditions without harmful reagents .

2. Pro- and Anti-oxidant Properties of Redox-Active Catechol-Chitosan Films

- Summary of Application: This research focuses on recent studies with redox-active catechol-chitosan films. The redox properties of catechol-chitosan films enable them to perform antioxidant radical scavenging functions, as well as a pro-oxidant (reactive oxygen-generation) antimicrobial functions .

- Methods of Application: Film fabrication methods to oxidatively-graft catechols to chitosan through chemical, enzymatic, or electrochemical methods were described. A new experimental characterization method, mediated electrochemical probing (MEP), was used to probe the redox-activities of catechol-chitosan films .

- Results or Outcomes: The increasing knowledge of catechol-chitosan films is enabling us to better-understand the functions of catechols in biology as well as enhancing our capabilities to create advanced functional materials .

3. Synthesis of Novel Polyurethane Containing 4-(4-Nitrophenylazo)catechol

Safety And Hazards

Future Directions

Research on 4-(4-Nitrophenylazo)catechol and similar compounds is ongoing. One area of interest is the production of nanoporous carbons that possess high porosity and superior electrochemical performance . Another area of focus is the catalytic reduction of 4-nitrophenol by nanostructured materials .

properties

IUPAC Name |

4-[(4-nitrophenyl)diazenyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O4/c16-11-6-3-9(7-12(11)17)14-13-8-1-4-10(5-2-8)15(18)19/h1-7,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOZWUSVOBKXNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601038052, DTXSID301229096 | |

| Record name | 1,2-Benzenediol, 4-[2-(4-nitrophenyl)diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601038052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1E)-2-(4-Nitrophenyl)diazenyl]-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Nitrophenylazo)catechol | |

CAS RN |

843-33-4, 116668-82-7 | |

| Record name | 4-[(4-Nitrophenyl)azo]-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=843-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((4-Nitrophenyl)azo)pyrocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000843334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 843-33-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenediol, 4-[2-(4-nitrophenyl)diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601038052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1E)-2-(4-Nitrophenyl)diazenyl]-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-nitrophenyl)azo]pyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B1587981.png)

![Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-](/img/no-structure.png)